![molecular formula C19H16ClN3O3 B5351774 2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide, commonly known as CPNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
作用机制
The exact mechanism of action of CPNP is not yet fully understood. However, it is believed to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of cortisol levels. CPNP may also act as a modulator of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway.
Biochemical and Physiological Effects:
CPNP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and inhibit tumor growth. CPNP has also been found to improve cognitive function and protect against neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using CPNP in lab experiments is its potential application in various fields of scientific research. CPNP has been found to have multiple pharmacological properties, making it a versatile compound for use in different studies. However, one limitation of using CPNP in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of CPNP.
未来方向
There are several future directions for the study of CPNP. One potential area of research is its application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CPNP has been found to have neuroprotective properties and may be a potential therapeutic agent for these conditions. Another future direction is the study of CPNP in the regulation of cortisol levels and its potential use in the treatment of metabolic disorders, such as obesity and diabetes.
Conclusion:
In conclusion, CPNP is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of CPNP and its application in various fields of scientific research.
合成方法
The synthesis of CPNP involves the reaction of 4-chlorophenol with 4-[(6-methyl-3-pyridazinyl)oxy]benzene-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure CPNP.
科学研究应用
CPNP has been extensively studied for its potential application in various fields of scientific research. It has been found to have potential antitumor, anti-inflammatory, and antidiabetic properties. CPNP has also been studied for its potential use as a neuroprotective agent and for its ability to improve cognitive function.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-13-2-11-19(23-22-13)26-17-9-5-15(6-10-17)21-18(24)12-25-16-7-3-14(20)4-8-16/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHTZKIXGOBQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

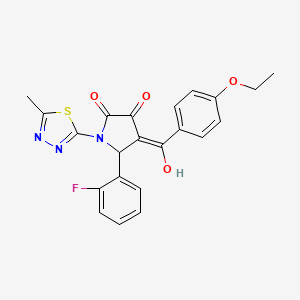
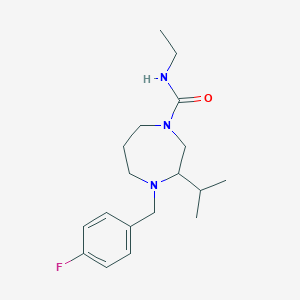
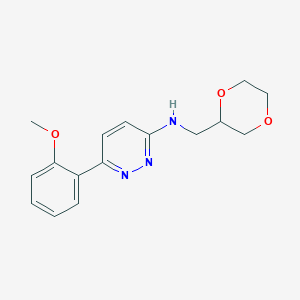
![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)
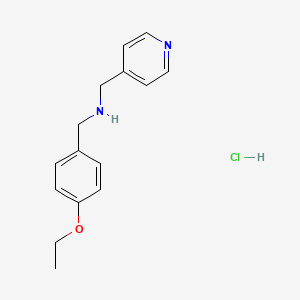
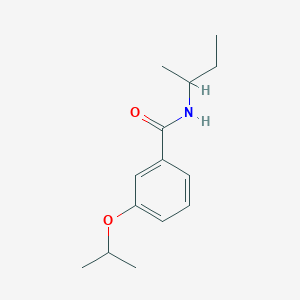
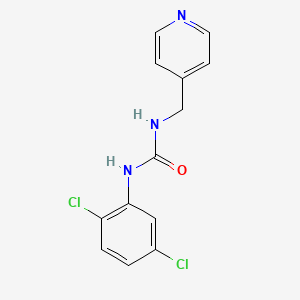
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
amine hydrochloride](/img/structure/B5351778.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)